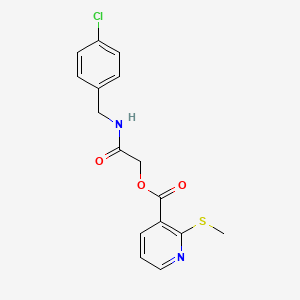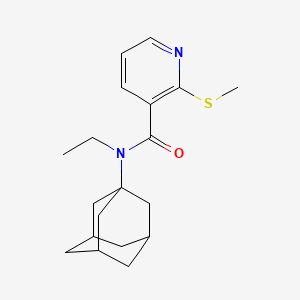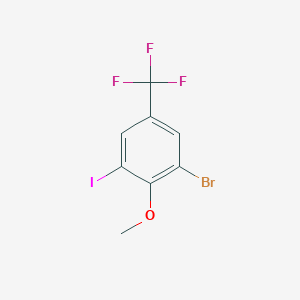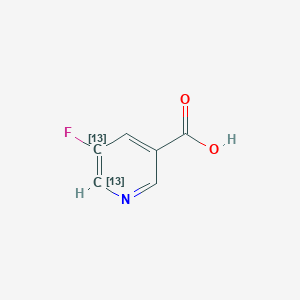
(Hydroxymethyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxymethyl)trimethylammonium chloride, also known as choline chloride, is a quaternary ammonium salt with the chemical formula (CH₃)₃N⁺CH₂OHCl⁻. It is a colorless, water-soluble compound widely used in various fields, including chemistry, biology, medicine, and industry. This compound is essential for the synthesis of other chemicals and has significant biological importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Hydroxymethyl)trimethylammonium chloride can be synthesized through the reaction of trimethylamine with formaldehyde and hydrochloric acid. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows:
(CH₃)₃N + CH₂O + HCl → (CH₃)₃N⁺CH₂OHCl⁻
Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with ethylene oxide, followed by the addition of hydrochloric acid. This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Hydroxymethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betaine aldehyde and further to betaine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Betaine: Formed through oxidation.
Quaternary ammonium salts: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(Hydroxymethyl)trimethylammonium chloride has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Plays a crucial role in cell culture media as a source of choline, essential for cell membrane synthesis.
Medicine: Used in the treatment of liver diseases and as a dietary supplement to prevent choline deficiency.
Industry: Employed in the production of vitamins, as a feed additive in animal nutrition, and in the formulation of personal care products.
Wirkmechanismus
The primary mechanism of action of (Hydroxymethyl)trimethylammonium chloride involves its role as a methyl donor in various biochemical pathways. It is essential for the synthesis of phosphatidylcholine, a critical component of cell membranes. The compound also participates in the methylation of homocysteine to form methionine, a vital amino acid.
Molecular Targets and Pathways:
Phosphatidylcholine synthesis: Involves the conversion of choline to phosphocholine and subsequently to phosphatidylcholine.
Methionine synthesis: Involves the methylation of homocysteine to methionine.
Vergleich Mit ähnlichen Verbindungen
Betaine: An oxidized form of (Hydroxymethyl)trimethylammonium chloride with similar biological functions.
(2-Hydroxyethyl)trimethylammonium chloride: Another quaternary ammonium compound with similar chemical properties.
Uniqueness: this compound is unique due to its dual role as a methyl donor and a precursor for the synthesis of essential biomolecules. Its versatility in various chemical reactions and applications in multiple fields highlights its significance.
Eigenschaften
CAS-Nummer |
29124-44-5 |
|---|---|
Molekularformel |
C4H12ClNO |
Molekulargewicht |
125.60 g/mol |
IUPAC-Name |
hydroxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C4H12NO.ClH/c1-5(2,3)4-6;/h6H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VOGVZBBPKGGCAA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)



![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)






